(4E)-N-(furan-2-ylmethyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
Description
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C22H25NO6/c1-13(7-9-18(24)23-11-15-5-4-10-28-15)6-8-16-20(25)19-17(12-29-22(19)26)14(2)21(16)27-3/h4-6,10,25H,7-9,11-12H2,1-3H3,(H,23,24)/b13-6+ |
InChI Key |
IGTDCAPKTHFAPK-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CO3)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CO3)O |
Origin of Product |
United States |
Biological Activity
The compound (4E)-N-(furan-2-ylmethyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its synthesis, structure, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 483.6 g/mol. The structure features a complex arrangement that includes a furan ring and a benzofuran moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H33NO7 |
| Molecular Weight | 483.6 g/mol |
| CAS Number | 1282459-92-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate furan and benzofuran derivatives. Recent studies have highlighted the use of various reagents and conditions to optimize yield and purity, with some methods employing microwave-assisted synthesis to enhance reaction rates and reduce by-products.
Anticancer Activity
Research indicates that derivatives of benzofurans exhibit significant anticancer properties. In one study, compounds similar to the target compound were tested against various cancer cell lines, including K562 (chronic myeloid leukemia) cells. The results demonstrated a dose-dependent induction of apoptosis , marked by increased activity of caspases 3 and 7, which are critical markers for programmed cell death .
Case Study:
A specific derivative showed an IC50 value less than 10 µM against K562 cells, indicating potent cytotoxicity. The mechanism was linked to DNA intercalation, disrupting replication processes in cancer cells .
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. A study found that certain derivatives displayed strong activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.60 µM . The presence of hydroxyl groups at specific positions on the benzofuran scaffold was crucial for enhancing antibacterial activity.
Table: Antimicrobial Activity Data
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Benzofuran Derivative A | M. tuberculosis | < 0.60 |
| Benzofuran Derivative B | E. coli | 3.12 |
| Benzofuran Derivative C | S. aureus | 2.50 |
The mechanisms underlying the biological activities of this compound appear to involve:
- Apoptosis Induction: Activation of pro-apoptotic pathways through caspase activation.
- DNA Intercalation: Binding to DNA, leading to inhibition of replication and transcription.
- Antimicrobial Action: Disruption of bacterial cell wall synthesis and function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of the target compound and its analogs, focusing on structural variations, physicochemical properties, and inferred bioactivity.
Structural and Physicochemical Differences
Table 1: Structural and Molecular Comparison
Key Observations:
- Benzofuran Core Modifications : The target compound’s 4-hydroxy group distinguishes it from analogs with 4-methoxy (e.g., ), which may reduce oxidative metabolism susceptibility but increase polarity .
- Molecular Weight Trends : The target compound (399.44 Da) is smaller than (429.56 Da) and (457.95 Da), suggesting better bioavailability under Lipinski’s Rule of Five .
Bioactivity and Functional Implications
Key inferences include:
- Hydroxy Group Impact : The 4-hydroxy substituent in the target compound may enhance interactions with polar residues in enzymatic targets (e.g., kinases or oxidoreductases) compared to methoxy-containing analogs .
- Substituent-Driven Selectivity : The furan-2-ylmethyl group’s aromaticity could favor interactions with hydrophobic pockets in proteins, unlike the chlorobenzyl group in , which may engage in halogen bonding .
- Metabolic Stability : Analogs with bulky substituents (e.g., cyclooctyl in ) may exhibit slower hepatic clearance due to steric shielding, whereas the target compound’s furan group might undergo faster phase I oxidation .
Preparation Methods
Synthesis of the Benzofuran Core
The 1,3-dihydro-2-benzofuran scaffold with a 3-oxo group is synthesized via cyclization of substituted 1,3-diketones. Source describes a two-step process starting with 4-chloronitrobenzene and 2-hexanone oxime, forming an O-phenyl oxime intermediate that undergoes pericyclic rearrangement under acidic conditions . For the target compound, a modified approach involves:
-
Cyclization of 4-hydroxy-6-methoxy-7-methyl-1,3-diketone :
Functionalization of the Benzofuran Core
The 5-position of the benzofuran is functionalized with a hex-4-enamide side chain. Source highlights Pd-catalyzed C–H arylation for introducing aryl groups, which is adapted here for alkyl chain attachment:
-
Friedel-Crafts Acylation :
Formation of the Hex-4-enamide Chain
The (4E)-4-methylhex-4-enamide moiety is constructed via a Horner-Wadsworth-Emmons (HWE) reaction:
-
Wittig Homologation :
Amidation with Furan-2-ylmethylamine
The final step involves coupling the hex-4-enoic acid derivative with furan-2-ylmethylamine. Source details a transamidation strategy using Boc activation:
-
Boc Protection :
-
Amine Coupling :
Optimization and Challenges
-
Regioselectivity : The 5-position of the benzofuran is selectively acylated due to electronic effects of the 4-hydroxy and 6-methoxy groups .
-
Stereochemical Control : The HWE reaction ensures high E-selectivity for the double bond .
-
Protection Strategies : Temporary protection of the 4-hydroxy group (e.g., as a TBS ether) prevents side reactions during acylation .
Analytical Data
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Friedel-Crafts acylation | High regioselectivity | Requires acidic conditions | 68–72% |
| HWE reaction | Excellent E-selectivity | Sensitive to moisture | 75–80% |
| Transamidation | Mild conditions, high efficiency | Boc removal required | 85–90% |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (4E)-N-(furan-2-ylmethyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the benzofuran core with the furan-2-ylmethyl group via amide bond formation. Key steps include:
- Temperature control : Maintaining low temperatures (0–5°C) during sensitive steps like acylation to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalyst use : Palladium-based catalysts may facilitate cross-coupling reactions, similar to methods in Suzuki-Miyaura reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products .
Q. How can structural elucidation of this compound be performed using crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Crystal growth : Slow evaporation of a saturated solution in a solvent like methanol/water.
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL or SHELXTL software refines atomic positions and thermal parameters .
- Validation : ORTEP-3 generates thermal ellipsoid plots to visualize disorder or dynamic effects .
Q. What analytical techniques are essential for characterizing purity and functional groups?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy (δ ~3.8 ppm), furan protons (δ ~6.3–7.4 ppm), and enamide geometry (E/Z via coupling constants) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 528.215).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., enzymes or GPCRs). The furan and benzofuran moieties may engage in π-π stacking or hydrogen bonding .
- MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess stability of interactions .
- QSAR analysis : Correlate structural features (e.g., logP, polar surface area) with activity data to guide analog design .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolic stability testing : Use liver microsomes to identify degradation products that may skew activity .
- Data normalization : Apply Z-score or fold-change metrics to compare IC₅₀ values across labs .
Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical integrity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify robust conditions .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing epimerization risks during amide formation .
- In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time .
Q. What methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via LC-MS .
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track changes in absorbance or NMR shifts .
- Oxidative stress testing : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
